molecular formula C9H21ClO3Si B1211364 (3-Chloropropyl)triethoxysilane CAS No. 5089-70-3

(3-Chloropropyl)triethoxysilane

Cat. No.: B1211364
CAS No.: 5089-70-3
M. Wt: 240.8 g/mol
InChI Key: KSCAZPYHLGGNPZ-UHFFFAOYSA-N
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Description

(3-Chloropropyl)triethoxysilane, also known as this compound, is a useful research compound. Its molecular formula is C9H21ClO3Si and its molecular weight is 240.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252156. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Chloropropyltriethoxysilane (CPTES) is an organosilane compound that primarily targets surfaces of various bio- and nano-materials . It is used to modify these surfaces, facilitating the attachment of other molecules for various applications .

Mode of Action

CPTES acts by forming a self-assembled monolayer (SAM) on the target surface . This SAM provides a platform for the covalent binding of other molecules to the surface .

Biochemical Pathways

The exact biochemical pathways affected by CPTES are dependent on the specific application and the molecules it is used to attach to the target surface. For example, in the case of surface modification of nanoparticles like carbon nanotubes (CNT) and silica nanoparticles (SiO2), CPTES can facilitate the development of molecularly imprinted polymers for protein detection and the fabrication of mesoporous silica .

Result of Action

The action of CPTES results in the successful modification of the target surface, enabling the attachment of other molecules for various applications . This can enhance the functionality of the surface, such as improving the sensitivity of biosensors or the efficacy of drug delivery systems .

Action Environment

The action of CPTES can be influenced by various environmental factors. For instance, the pH of the solution can affect the binding efficiency of CPTES to the target surface. Additionally, temperature and humidity can also impact the formation of the SAM and the subsequent surface modification process .

Properties

IUPAC Name

3-chloropropyl(triethoxy)silane
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InChI

InChI=1S/C9H21ClO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCAZPYHLGGNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029267
Record name (3-Chloropropyl)(triethoxy)silane
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Molecular Weight

240.80 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Gelest MSDS]
Record name Silane, (3-chloropropyl)triethoxy-
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Record name (3-Chloropropyl)triethoxysilane
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CAS No.

5089-70-3, 29656-55-1
Record name (3-Chloropropyl)triethoxysilane
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Record name (Chloropropyl)triethoxysilane
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Record name Silane, (3-chloropropyl)triethoxy-
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Record name (3-chloropropyl)triethoxysilane
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Record name (chloropropyl)triethoxysilane
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Record name (3-CHLOROPROPYL)(TRIETHOXY)SILANE
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Synthesis routes and methods I

Procedure details

In analogy to Example 3, a homogeneous reaction solution of 4 g of p-xylene, 3.8 g (0.05 mol) of allyl chloride (instead of 4.2 g corresponding to 0.055 mol), 8.2 g (0.05 mol) of triethoxysilane and 0.16 mg (10-3 mol %) of chloro-(1,5-cyclooctadiene)iridium(I) dimer were reacted without a relatively long mixing or storage time. Analysis by gas chromatography gave a product yield of only 61% of 3-chloropropyltriethoxysilane.
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Synthesis routes and methods II

Procedure details

Into a ten-liter steel autoclave with stirrer, 3400 g (200 moles) of liquid ammonia was poured, and the reactor was sealed. Then the ammonia was heated to 75° C., causing a pressure of 36 bars to be established. After this temperature was reached, γ-chloropropyltriethoxysilane was fed in, with stirring at 183 rpm, for a period of one hour, in the amount of 2.67 moles; then stirring was continued for 8 hours at 75° C. Then the pressure was let off and the ammonia was removed. After the removal of ammonium chloride by filtration, the remaining raw product was purified by vacuum distillation. From the 642 grams of γ-chloropropyltriethoxysilane, 486 g of γ-aminopropyltriethoxysilane was obtained (82.4% of the theoretical yield) plus 98.3 g of byproducts (secondary and tertiary amines).
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Synthesis routes and methods III

Procedure details

Ruthenium has been reported to be a very efficient catalyst for the hydrosilation reaction of allyl chloride and trimethoxysilane. Japanese Patent No. 2,976,011 discloses the Ru-catalyzed hydrosilation reaction of triethoxysilane and allyl chloride to give chloropropyltriethoxysilane in about 41% yield. U.S. Pat. No. 5,559,264 describes the hydrosilation reaction of a methoxysilane and allyl chloride in the presence of a ruthenium catalyst and preferably in the substantial absence of solvent to provide a chloroalkylalkoxysilane. Tanaka et al., J. Mol. Catal. 1993, 81, 207-214 report the ruthenium carbonyl-catalyzed hydrosilation reaction of trimethoxysilane and allyl chloride and Japanese Patent Application No. 8[1996]-261232 describes the activation of ruthenium carbonyl for use as a hydrosilation catalyst for the same reaction.
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Synthesis routes and methods IV

Procedure details

Similar product, containing less than 0.3% 3-chloropropylmethoxydiethoxysilane, was prepared under similar conditions except that an ethanol/methanol mixture (96% ethanol) was fed at midpoint of the first column with pure ethanol being fed to its bottom flask and dodecylbenzenesulfonic acid (0.2 wt-% relative to starting silane) was used as the transesterification catalyst. This demonstrates the effective use of a less pure recycle stream, which is significant, since 100% molar excess of ethanol is used. 3-Chloropropyltriethoxysilane of similar relative purity (low 3-chloropropylmethoxydiethoxysilane content) was prepared when the feed contained several percent tetramethoxysilane, providing 7% tetraethoxysilane in the product stream.
Name
3-chloropropylmethoxydiethoxysilane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (3-Chloropropyl)triethoxysilane primarily interacts with surfaces containing hydroxyl groups, like silica, through hydrolysis and condensation reactions. [, , ] This leads to the covalent attachment of the silane molecule to the surface, forming a stable siloxane (Si-O-Si) bond. [, ] This surface modification can impart various properties like hydrophobicity, altered surface charge, and provide anchor points for further functionalization with other molecules. [, , ]

ANone:

  • Spectroscopic Data:
    • FTIR: Characteristic peaks for Si-O-C (around 1100 cm-1), Si-C (around 800 cm-1), and C-Cl (around 700 cm-1) bonds are observed. [, , ]
    • NMR: 1H and 13C NMR spectra can provide information on the different proton and carbon environments within the molecule. [, ] 29Si NMR is particularly useful for analyzing the condensation state of the siloxane network. []

A: this compound exhibits good compatibility with various materials like silica, alumina, and polymers. [, , ] It forms stable bonds with these materials, enhancing their hydrophobicity and modifying their surface properties. [, ] The compound is relatively stable under ambient conditions but undergoes hydrolysis in the presence of moisture. [] This hydrolysis is accelerated under acidic or basic conditions, leading to the formation of silanol groups and subsequent condensation reactions. []

A: While this compound itself is not a catalyst, it is widely used as a precursor for synthesizing heterogeneous catalysts. [, ] The chloro group serves as a reactive site for introducing various functional groups, like amines, thiols, or imidazoles, which can act as ligands for metal complexation. [, , ] These functionalized materials can then be used as catalysts in various reactions, offering advantages like easy separation, recyclability, and enhanced activity and selectivity. [, ]

A: Computational techniques like molecular dynamics simulations and density functional theory calculations are used to study the interaction of this compound with different surfaces at the molecular level. [] These simulations provide insights into the adsorption mechanism, orientation of molecules on the surface, and the effect of different functional groups on surface properties. [] Furthermore, QSAR models can be developed to predict the activity and properties of silane derivatives based on their molecular structure. []

A: Modifications to the structure of this compound, particularly to the chloropropyl group, can significantly impact its reactivity and downstream applications. [] For example, substituting the chlorine atom with other functional groups like amine, thiol, or azide can modify its reactivity towards nucleophiles and influence its ability to form specific chemical bonds. [, ] Furthermore, altering the length of the alkyl chain between the silicon and chlorine atoms can affect the hydrophobicity and steric hindrance of the molecule, influencing its interaction with surfaces and other molecules. []

A: this compound is susceptible to hydrolysis in the presence of moisture; therefore, it is typically stored under anhydrous conditions. [] Formulation strategies can involve utilizing suitable solvents, adding stabilizers, or encapsulating the compound to protect it from moisture and extend its shelf life. []

A: this compound should be handled with care as it can cause skin and eye irritation. [] Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling. It is essential to consult the Safety Data Sheet (SDS) for detailed safety information and handling procedures. []

A: Analytical methods like gas chromatography (GC) and liquid chromatography (LC), coupled with suitable detectors, are commonly employed for characterizing and quantifying this compound. [] Method validation involves assessing parameters like accuracy, precision, linearity, limit of detection, and limit of quantification to ensure the reliability and robustness of the analytical data. []

A: Manufacturers of this compound typically implement strict quality control measures to ensure the purity, consistency, and quality of the product. [] These measures may include raw material testing, in-process controls during synthesis, and final product analysis to meet specified standards.

ANone: Research on this compound benefits from a wide range of infrastructure and resources available for material synthesis, characterization, and application testing. These include:

    A: The use of silane coupling agents, including this compound, for surface modification gained prominence in the mid-20th century with the development of new materials and composites. [] Early research focused on their application in improving the adhesion between inorganic materials and polymers, leading to the development of stronger and more durable composites. Over the years, the applications of this compound have expanded to diverse areas, including catalysis, sensing, drug delivery, and nanotechnology.

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